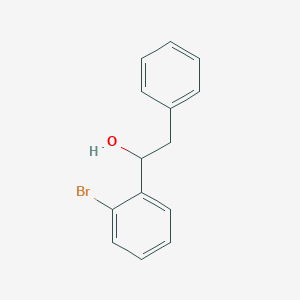

1-(2-Bromo-phenyl)-2-phenyl-ethanol

Übersicht

Beschreibung

1-(2-Bromo-phenyl)-2-phenyl-ethanol is a useful research compound. Its molecular formula is C14H13BrO and its molecular weight is 277.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C14H13BrO

- Molecular Weight : 273.16 g/mol

- Key Features : The presence of a bromine atom and two phenyl groups contributes to the compound's unique reactivity and potential biological activity.

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : 1-(2-Bromo-phenyl)-2-phenyl-ethanol serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced therapeutic properties.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration against bacterial infections. The bromine atom may enhance its binding affinity to bacterial targets, disrupting their metabolic pathways.

-

Biological Studies

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. This inhibition can lead to significant effects on cellular signaling pathways, potentially offering therapeutic benefits in diseases where these enzymes are dysregulated.

- Receptor Interaction : Research indicates that this compound may interact with various biological receptors, influencing physiological responses. This property is particularly relevant in the development of drugs targeting neurological or endocrine systems.

-

Industrial Applications

- Synthesis of Specialty Chemicals : The compound is utilized in the production of specialty chemicals, including dyes and polymers. Its unique chemical structure allows it to participate in various reactions that yield valuable products for industrial use.

- Organic Synthesis : As a building block in organic synthesis, this compound can be used to create more complex molecules necessary for research and development in chemistry and materials science.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of brominated phenolic compounds similar to this compound. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests potential for this compound as a lead structure in antibiotic development.

Case Study 2: Enzyme Inhibition

Research conducted on structurally related compounds showed that they could effectively inhibit cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs, highlighting the importance of further studies on this compound's interactions with these enzymes.

Future Research Directions

Future studies should focus on:

- Detailed pharmacokinetic profiling to understand absorption, distribution, metabolism, and excretion.

- Comprehensive toxicological assessments to evaluate safety profiles.

- In vivo studies to assess therapeutic efficacy against specific diseases.

Eigenschaften

Molekularformel |

C14H13BrO |

|---|---|

Molekulargewicht |

277.16 g/mol |

IUPAC-Name |

1-(2-bromophenyl)-2-phenylethanol |

InChI |

InChI=1S/C14H13BrO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9,14,16H,10H2 |

InChI-Schlüssel |

TWDVUMVJBKRSEU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2Br)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.